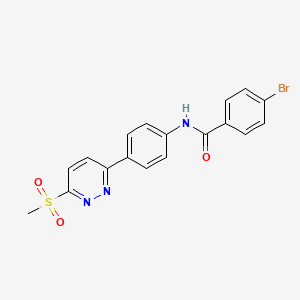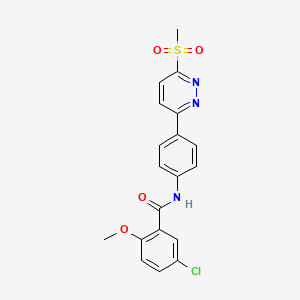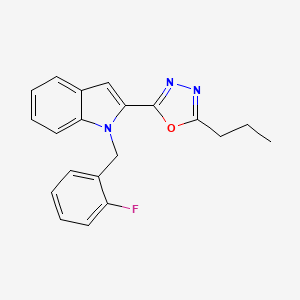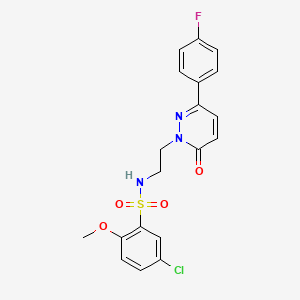
1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Übersicht
Beschreibung
1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potency and potential therapeutic applications. This compound belongs to the class of indazole-based synthetic cannabinoids and has a chemical structure similar to that of tetrahydrocannabinol (THC), the primary psychoactive component of marijuana.
Wirkmechanismus
1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and other tissues. This binding leads to the activation of various signaling pathways that modulate the release of neurotransmitters and other signaling molecules, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole are similar to those of THC and other cannabinoids, including altered perception, mood, and behavior, as well as changes in heart rate, blood pressure, and body temperature. Additionally, 1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to have analgesic, anxiolytic, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments is its potency and selectivity for cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, the use of synthetic cannabinoids like 1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments also has limitations, including the potential for toxicity and the lack of specificity for other signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and other synthetic cannabinoids, including the development of more selective and potent compounds for therapeutic use, the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes, and the exploration of the potential use of synthetic cannabinoids in drug discovery and development. Additionally, further research is needed to fully understand the mechanisms of action of 1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and other synthetic cannabinoids and their potential therapeutic applications in various medical conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. It has also been investigated for its potential use in cancer treatment and as an anti-inflammatory agent. Additionally, 1-(3-fluorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-2-6-19-22-23-20(25-19)18-12-15-8-3-4-10-17(15)24(18)13-14-7-5-9-16(21)11-14/h3-5,7-12H,2,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMYAFOJWXJWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



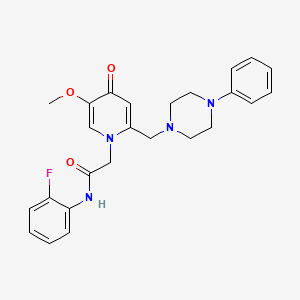

![3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3411739.png)

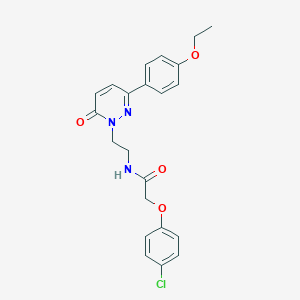
![N-benzyl-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B3411760.png)
![N-(3-chlorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3411761.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3411766.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411773.png)
![3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411774.png)
